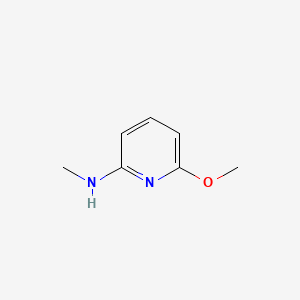

2-Methoxy-6-(methylamino)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHQLRBOZRJHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008232 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88569-83-9 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Scaffold: A Technical Guide to 2-Methoxy-6-(methylamino)pyridine in Modern Drug Discovery

Introduction: Beyond a Simple Heterocycle

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, celebrated for its presence in a multitude of FDA-approved therapeutics.[1] Within this vast family, 2-Methoxy-6-(methylamino)pyridine emerges not as a final drug entity, but as a pivotal building block—a versatile intermediate that provides a unique combination of electronic and steric properties. This guide offers an in-depth exploration of this unassuming molecule, detailing its synthesis, its critical role in the development of novel therapeutics, and the underlying chemical principles that make it a valuable asset for researchers, scientists, and drug development professionals. We will delve into its application in crafting potent agents against a spectrum of challenging diseases, from infectious diseases to neurodegenerative disorders and cancer.

Core Synthesis: Crafting the Foundation

The synthesis of this compound is a prime example of strategic nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. The most common and industrially scalable approach begins with the readily available 2,6-dichloropyridine. The differential reactivity of the chloro groups, activated by the ring nitrogen, allows for a sequential and controlled substitution.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water or in an organic solvent)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Step 1: Monomethoxylation. In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichloropyridine in anhydrous methanol. Cool the solution in an ice bath. Add one equivalent of sodium methoxide portion-wise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of 2-chloro-6-methoxypyridine by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated to yield the crude product.

-

Step 2: Amination. The crude 2-chloro-6-methoxypyridine from the previous step is dissolved in a suitable anhydrous solvent such as DMF. To this solution, an excess (typically 2-3 equivalents) of methylamine solution is added. The reaction mixture is heated to a temperature ranging from 80°C to 120°C in a sealed vessel to prevent the escape of the volatile methylamine. The reaction progress is monitored by TLC or LC-MS.

-

Step 3: Work-up and Purification. Once the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by column chromatography on silica gel to afford the final product.

Causality in Synthesis: The sequential nature of this synthesis is dictated by the electronic effects of the substituents on the pyridine ring. The first substitution with the methoxide anion is a standard SNAr reaction. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, but the primary directing effect for the second substitution comes from the inherent activation at the C2 and C6 positions by the ring nitrogen. The use of an excess of methylamine and elevated temperatures in the second step is necessary to drive the reaction to completion, as the chloro group is being displaced by a weaker nucleophile compared to the methoxide anion.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its substituted pyridine core serves as a key pharmacophore in several therapeutic areas.

Antitubercular Agents: Targeting MmpL3

Tuberculosis (TB) remains a major global health threat, with the emergence of multidrug-resistant strains necessitating the development of new drugs with novel mechanisms of action. Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 is a validated and promising strategy for the development of new anti-TB agents.

Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of MmpL3.[2] The this compound scaffold can be elaborated to create such inhibitors. The general structure-activity relationship (SAR) suggests that the pyridine nitrogen and the exocyclic amine are crucial for binding to the MmpL3 protein. The methoxy group can be used to fine-tune the electronic and pharmacokinetic properties of the final compound.

Experimental Insight: The design of these MmpL3 inhibitors often involves a structure-guided approach. Molecular docking studies can reveal key interactions between the pyridine-based ligand and the MmpL3 active site, guiding the synthesis of more potent and selective compounds.[2]

Serotonin 5-HT1A Receptor Agonists: A New Generation of Antidepressants

The serotonin 5-HT1A receptor is a well-established target for the treatment of depression and anxiety disorders. Agonists of this receptor have demonstrated clinical efficacy as antidepressants. Research has shown that derivatives of 2-pyridinemethylamine can act as potent and selective 5-HT1A receptor agonists.[4]

Specifically, compounds incorporating a 5-methyl-6-methylamino-pyridin-2-ylmethylamine moiety have shown synergistic effects on 5-HT1A agonist properties.[4] The this compound core provides a direct precursor to this critical pharmacophore. The synthesis of these agonists typically involves the functionalization of the pyridine ring and the elaboration of a side chain that interacts with the receptor.

Structure-Activity Relationship (SAR): The combination of the 5-methyl and 6-methylamino groups on the pyridine ring has been found to be particularly beneficial for 5-HT1A receptor agonism.[4] The methoxy group at the 2-position can influence the compound's metabolic stability and ability to cross the blood-brain barrier, both of which are critical for a centrally acting drug.

Caption: Role of the scaffold in developing 5-HT1A agonists.

Gamma-Secretase Modulators: A Novel Approach to Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme's activity to favor the production of shorter, less aggregation-prone Aβ species over the highly amyloidogenic Aβ42.[5][6]

The insertion of a methoxypyridine motif into tetracyclic GSM scaffolds has been shown to improve their activity in reducing Aβ42 production and enhance their drug-like properties, such as solubility.[5] While not a direct derivative of this compound, this highlights the favorable properties that the methoxypyridine moiety imparts to molecules designed to interact with complex biological targets.

Mechanism of Action Insight: GSMs bind to an allosteric site on the presenilin-1 (PS1) subunit of the gamma-secretase complex.[7] The methoxypyridine group can contribute to the overall binding affinity and influence the conformational changes in the enzyme that lead to the modulation of Aβ production.

Caption: Mechanism of gamma-secretase modulation in Alzheimer's disease.

Conclusion: A Building Block of Significant Potential

This compound, while not a therapeutic agent in its own right, represents a crucial starting point for the synthesis of a new generation of drugs. Its carefully balanced electronic and steric features provide a robust scaffold that can be readily functionalized to create potent and selective modulators of challenging biological targets. From combating infectious diseases like tuberculosis to addressing the complexities of neurodegenerative disorders and mental health conditions, the derivatives of this versatile pyridine intermediate are at the forefront of medicinal chemistry research. For scientists and researchers in drug development, a thorough understanding of the synthesis and reactivity of this compound opens up a wealth of possibilities for the creation of innovative and impactful medicines.

References

- 1. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide to 2-Methoxy-6-(methylamino)pyridine: Structure, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(methylamino)pyridine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates the structural features, spectroscopic profile, and key reactivity patterns of this molecule, with a particular focus on its synthetic accessibility and its role as a versatile building block. Methodologies for its preparation, primarily through nucleophilic aromatic substitution on di-substituted pyridine precursors, are discussed in detail. The guide further explores the compound's reactivity, including the behavior of its distinct functional moieties—the methoxy group, the methylamino substituent, and the pyridine core—in various chemical transformations such as lithiation and cross-coupling reactions. Finally, the application of this compound as a crucial intermediate in the synthesis of pharmacologically active agents is highlighted through a relevant case study. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound, with the CAS Number 88569-83-9, is a disubstituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure incorporates two key functional groups—a methoxy and a methylamino group—at the 2 and 6 positions of the pyridine ring, respectively. These substituents not only influence the electronic properties and reactivity of the pyridine core but also provide handles for further chemical modification. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide array of bioactive compounds and approved drugs.[2][3]

The strategic placement of an electron-donating methoxy group and a secondary amine provides a unique combination of properties that are valuable in multi-step synthetic campaigns. This guide aims to provide a detailed exploration of the synthesis, reactivity, and applications of this important chemical entity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88569-83-9 | [4] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Appearance | Off-white to light yellow powder or clear liquid | [1][4] |

| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [4] |

| Density | 1.09 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5595 (Predicted) | [4] |

| pKa | 5.04 ± 0.10 (Predicted) | [4] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogues typically relies on the sequential nucleophilic aromatic substitution (SNA) of dihalopyridines. The differential reactivity of the halogen atoms on the pyridine ring, often influenced by the electronic effects of other substituents, allows for a controlled, regioselective introduction of the methoxy and methylamino groups.

A prominent and well-documented synthetic strategy involves the use of commercially available 2,6-dichloropyridine derivatives as starting materials. This approach provides a robust and scalable route to the target compound and its derivatives.

General Synthetic Approach: Sequential Nucleophilic Aromatic Substitution

The general strategy involves a two-step process where a dihalopyridine is first reacted with one nucleophile, followed by reaction with a second nucleophile. The regioselectivity of the first substitution can often be controlled by the reaction conditions and the nature of the nucleophiles.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a Key Derivative

Step 1: Regioselective Amination

The first step involves the regioselective substitution of one of the chlorine atoms with an amine. The choice of amine and reaction conditions is critical to favor substitution at the desired position. In the reported synthesis, N-benzylmethylamine is used, which regioselectively displaces the chlorine at the 6-position of 2,6-dichloro-3-trifluoromethylpyridine in the presence of triethylamine in DMF.[5] This high regioselectivity (>98:<2) is a key feature of this process.[6]

Step 2: Methoxylation and Concomitant Conversion of the Trifluoromethyl Group

The intermediate from the first step is then treated with a large excess of sodium methoxide. This step is multifunctional; it not only displaces the remaining chlorine atom with a methoxy group but also facilitates the conversion of the 3-trifluoromethyl group into a methoxycarbonyl group after acidic workup.[5][6]

Step 3: Deprotection (if necessary) and Final Product Formation

If a protecting group is used on the amine (like the benzyl group in the example), a subsequent deprotection step is required to yield the final product.

Caption: Key steps in the synthesis of a pharmaceutically relevant derivative.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key components: the electron-rich pyridine ring, the nucleophilic methylamino group, and the methoxy group.

Reactivity of the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[7] However, the presence of two electron-donating groups (methoxy and methylamino) at the 2 and 6 positions is expected to activate the ring towards electrophilic attack, primarily at the 3 and 5 positions.

-

Lithiation/Metallation: Directed ortho-metallation is a powerful tool for the functionalization of pyridine rings. The reactivity of 2-substituted pyridines in lithiation reactions is highly dependent on the lithiating agent and conditions. For 2-methoxypyridine, lithiation with BuLi-LiDMAE has been shown to be regiospecific at the C-6 position.[2] In contrast, using lithium dialkylamides like LDA or LTMP can favor lithiation at the C-3 position.[8] This differential reactivity provides synthetic routes to various substituted derivatives.

Reactivity of the Functional Groups

-

Methylamino Group: The secondary amine is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents will lead to the corresponding tertiary amine or amide derivatives.

-

Participation in Cross-Coupling Reactions: The N-H bond can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.[9]

-

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh conditions.

-

O-Demethylation: Cleavage of the methyl ether to the corresponding pyridone can be achieved using strong acids like HBr or Lewis acids such as boron tribromide.[10]

-

Caption: Overview of the key reactive sites on the molecule.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. δ 6.0-7.5 ppm). A triplet for the H4 proton and two doublets for the H3 and H5 protons. The electron-donating groups will shift these protons upfield compared to unsubstituted pyridine. - Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.[11] - Methylamino Protons: A singlet or doublet for the N-CH₃ at approximately δ 2.8-3.0 ppm, integrating to 3H. A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals. C2 and C6 will be significantly downfield due to the attached heteroatoms (approx. δ 160-165 ppm). C3, C4, and C5 will appear in the typical aromatic region for pyridines (approx. δ 100-140 ppm).[12][13] - Methoxy Carbon: A signal at approximately δ 53-56 ppm.[11] - Methylamino Carbon: A signal at approximately δ 28-32 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 138. - Key Fragmentation: Loss of a methyl radical (M-15) from the methoxy or methylamino group to give a peak at m/z = 123. Loss of formaldehyde (M-30) from the methoxy group is also possible. Further fragmentation of the pyridine ring would lead to smaller characteristic fragments.[14][15] |

| FTIR | - N-H Stretch: A medium to sharp band around 3300-3500 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. - C-O Stretch: A strong band around 1250 cm⁻¹ for the aryl ether. |

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules. Its utility is exemplified by its role as a key intermediate in the development of the potent and selective antiemetic agent, AS-8112.

Case Study: Synthesis of the Antiemetic Agent AS-8112

AS-8112 is a selective antagonist of dopamine D₂ and D₃ receptors, as well as the serotonin 5-HT₃ receptor, and has demonstrated potent antiemetic effects in preclinical studies.[16] The core of AS-8112 is a substituted pyridine-3-carboxamide. The synthesis of this core relies on a derivative of this compound, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[6] The synthetic route to this key intermediate, as outlined in Section 2.2, highlights the industrial relevance and importance of the this compound scaffold.

The presence of the methoxy and methylamino groups in the final drug molecule, or its precursors, can significantly influence its pharmacological properties, including target binding, solubility, and metabolic stability.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable and versatile heterocyclic intermediate. Its preparation via sequential nucleophilic aromatic substitution on readily available dichloropyridines is a robust and scalable method. The distinct reactivity of its functional groups and the pyridine core allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of pharmacologically active compounds, such as the antiemetic agent AS-8112, underscores its importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of this key molecule, which will be of value to scientists and researchers working in organic synthesis and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Demethylation - Wikipedia [en.wikipedia.org]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. whitman.edu [whitman.edu]

- 15. uni-saarland.de [uni-saarland.de]

- 16. Electrolytic O-demethylation of methoxycatecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxy-6-(methylamino)pyridine molecular weight and formula

An In-Depth Technical Guide to 2-Methoxy-6-(methylamino)pyridine

Introduction to a Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. The pyridine scaffold is a ubiquitous structural motif in drug design, found in numerous FDA-approved therapeutic agents for conditions ranging from tuberculosis to cancer.[1] The specific arrangement of the methoxy and methylamino groups on this particular pyridine ring offers unique electronic properties and multiple reactive sites, making it a valuable precursor for creating diverse molecular libraries. Its utility is highlighted in the synthesis of targeted therapeutic agents, including potential antiemetics and novel kinase inhibitors.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [4][5] |

| Molecular Weight | 138.17 g/mol | [4] |

| CAS Number | 88569-83-9 | [4][5] |

| Boiling Point | 231.5 ± 25.0 °C (Predicted) | [4][5] |

| Density | 1.09 g/cm³ (Predicted) | [4][5] |

| pKa | 5.04 ± 0.10 (Predicted) | [4][5] |

| Refractive Index | 1.5595 | [4][5] |

| Appearance | Colorless to light orange/yellow liquid | [5] |

| Storage Conditions | Store in freezer, under -20°C; Keep in dark place, Inert atmosphere | [4][5] |

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like this compound often involves nucleophilic substitution reactions on a pre-functionalized pyridine ring. The presence of electron-withdrawing or leaving groups at the 2- and 6-positions facilitates the displacement by nucleophiles such as methoxides and amines.

Exemplary Synthetic Protocol: Nucleophilic Aromatic Substitution

A common strategy for preparing such compounds involves the sequential substitution of dihalopyridines. For instance, a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been synthesized from 2,6-dichloro-3-trifluoromethylpyridine, highlighting a regioselective substitution pathway.[2] A generalizable protocol for a similar transformation is detailed below, based on the synthesis of a related methoxy pyridine derivative.[6]

Objective: To synthesize a 2-methoxy-6-amino-pyridine derivative via sequential nucleophilic aromatic substitution. This protocol is adapted from a known procedure and illustrates the core chemical principles.[6]

Step 1: Methoxylation

-

Dissolve the starting material, a 2-chloro-6-aminopyridine derivative (1.0 equivalent), in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium methoxide (1.3 equivalents) to the solution. The methoxide ion acts as a strong nucleophile, targeting the electron-deficient carbon at the 2-position of the pyridine ring.

-

Heat the reaction mixture to approximately 110-120°C for 2-3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the solution to room temperature. The formation of sodium chloride as a byproduct will result in a precipitate.

Step 2: Work-up and Isolation

-

Filter the cooled reaction mixture to remove the precipitated sodium chloride.

-

Remove the DMF solvent under reduced pressure (in vacuo).

-

Dissolve the resulting residue in a dilute acidic solution, such as 10% hydrochloric acid, to protonate the basic pyridine nitrogen and any unreacted amines.

-

Wash the acidic aqueous solution with an organic solvent like methylene chloride to remove non-basic impurities.

-

Make the aqueous layer alkaline by adding a base (e.g., sodium carbonate) to deprotonate the product, rendering it soluble in organic solvents.

-

Extract the product into an organic solvent (e.g., methylene chloride) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under vacuum to yield the final 2-methoxy-6-aminopyridine product. Further purification can be performed via chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the nucleophilic aromatic substitution workflow described above.

Caption: Workflow for the synthesis of a 2-methoxy-6-aminopyridine derivative.

Applications in Drug Discovery and Development

Role as a Key Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

-

Antiemetic Agents: It is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor for novel and potent antiemetic agents.[2] These agents are crucial for managing nausea and vomiting, common side effects of chemotherapy.

-

Anticancer Research: The pyridine scaffold is integral to many kinase inhibitors used in oncology.[3] Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[7] The ability to easily modify the structure of this compound allows for the exploration of structure-activity relationships (SAR) to develop compounds with improved potency and selectivity against cancer-related targets like PIM-1 kinase.[3]

The Strategic Importance of the Methoxy Group

The methoxy group plays a significant role in modulating the properties of drug candidates.[8] It can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability. In the context of this compound, the methoxy group's electron-donating nature affects the reactivity and basicity of the pyridine ring, which can be fine-tuned by medicinal chemists to optimize drug performance.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS).[9][10]

Hazard Identification

-

Primary Hazards: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[9][10]

-

Ingestion/Inhalation: May be harmful if swallowed or inhaled.[11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9][12]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]

-

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9][10]

Storage and Disposal

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] For long-term stability, store in a freezer at temperatures under -20°C in a dark place and under an inert atmosphere.[4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined molecular weight of 138.17 g/mol and formula of C₇H₁₀N₂O belie its complex utility as a versatile chemical intermediate.[4] With well-understood physicochemical properties and established synthetic relevance, it serves as a foundational element for developing next-generation therapeutics aimed at treating a range of human diseases. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research environment.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 88569-83-9 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Methoxy-6-(methylamino)pyridine safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-6-(methylamino)pyridine

This guide provides comprehensive safety information for this compound (CAS No. 88569-83-9), a chemical intermediate utilized in various research and development applications, including the synthesis of topical antifungal agents.[1] Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment for all personnel.

Understanding the Hazard Profile

This compound is classified as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]

GHS Hazard Classification:

Signal Word: Warning[3]

Hazard Statements:

While comprehensive toxicological data is not fully available, it is prudent to treat this compound with a high degree of caution.[4]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 200 - 201 °C (392 - 394 °F) | [4] |

| Melting Point | 15 °C (59 °F) | [4] |

| Flash Point | 88 °C (190 °F) - closed cup | [4] |

| Density | 1.09 g/cm³ | [5] |

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure is a combination of appropriate engineering controls and personal protective equipment.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[4]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing vapors or mist.[4]

-

Keep away from sources of ignition as the substance is a combustible liquid.[4]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Store in a cool environment.[8]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [2][9] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a spill of this compound.

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures

This compound is a combustible liquid with a flash point of 88 °C (190 °F).[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to contact a licensed professional waste disposal service.[4] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

Toxicological and Ecological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[4]

References

- 1. This compound | 88569-83-9 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. uwwapps.uww.edu [uwwapps.uww.edu]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-Methoxy-6-(methylamino)pyridine moiety is a key structural alert in modern medicinal chemistry. As a privileged scaffold, it is integral to the architecture of numerous biologically active compounds, serving as a versatile intermediate in the synthesis of pharmaceuticals ranging from antiemetics to novel therapeutics in development. Its strategic importance lies in the precise arrangement of donor and acceptor groups on the pyridine ring, which facilitates specific interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies for this compound, grounded in the principles of nucleophilic aromatic substitution, and offers practical, field-proven insights for its efficient preparation.

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound predominantly relies on a two-step sequential nucleophilic aromatic substitution (SNAr) starting from the readily available and inexpensive 2,6-dichloropyridine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 (or α) positions. The ring nitrogen powerfully withdraws electron density, stabilizing the negatively charged intermediate (a Meisenheimer-like complex), which is the rate-determining step of the reaction.[1] This intrinsic reactivity allows for the selective, stepwise replacement of the two chlorine atoms with a methoxy group and a methylamino group.

Two primary synthetic routes emerge from this strategy, differing in the order of nucleophilic addition:

-

Route A: Amination followed by Methoxylation.

-

Route B: Methoxylation followed by Amination.

The choice between these routes can be influenced by factors such as the reactivity of the intermediates, potential side reactions, and the ease of purification.

Comparative Analysis of Synthetic Routes

| Route | First Step | Intermediate | Second Step | Advantages | Disadvantages |

| A | Amination of 2,6-dichloropyridine with methylamine | 2-Chloro-6-(methylamino)pyridine | Methoxylation with sodium methoxide | Generally higher regioselectivity in the first step due to the strong nucleophilicity of methylamine. | The intermediate can be less reactive in the second step. |

| B | Methoxylation of 2,6-dichloropyridine with sodium methoxide | 2-Chloro-6-methoxypyridine | Amination with methylamine | The methoxy group can further activate the ring for the second substitution. | Potential for di-substitution in the first step if conditions are not carefully controlled. |

Synthetic Route A: Amination Followed by Methoxylation

This is often the preferred route due to the typically higher regioselectivity of the initial amination step. The strong nucleophilicity of methylamine allows for a more controlled reaction with 2,6-dichloropyridine.

start [label="2,6-Dichloropyridine", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate [label="2-Chloro-6-(methylamino)pyridine"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];

start -> intermediate [label="Methylamine (MeNH2)\nBase (e.g., Et3N), DMF"]; intermediate -> product [label="Sodium Methoxide (NaOMe)\nMethanol (MeOH), Heat"]; }

Workflow for Route A: Amination followed by Methoxylation.

Step 1: Synthesis of 2-Chloro-6-(methylamino)pyridine

The first step involves the regioselective substitution of one chlorine atom of 2,6-dichloropyridine with methylamine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Base: A non-nucleophilic base such as triethylamine (Et3N) is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Using methylamine itself as the base would require an excess of the reagent.

-

Temperature: The reaction is typically conducted at a moderate temperature to ensure a reasonable reaction rate without promoting di-substitution.

Experimental Protocol: Synthesis of 2-Chloro-6-(methylamino)pyridine

Adapted from the procedure for a similar substrate by Ito, M. et al. (2001).[2]

-

To a solution of 2,6-dichloropyridine (1 equivalent) in DMF, add methylamine hydrochloride (1.1 equivalents).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 2-chloro-6-(methylamino)pyridine, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

The second step is the substitution of the remaining chlorine atom with a methoxy group using sodium methoxide.

Causality Behind Experimental Choices:

-

Reagent: Sodium methoxide (NaOMe) serves as both the source of the methoxide nucleophile and a strong base.

-

Solvent: Methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves sodium methoxide. Tetrahydrofuran (THF) can be used as a co-solvent to improve the solubility of the pyridine substrate.[2]

-

Temperature: Heating the reaction mixture to reflux is necessary to overcome the activation energy for the substitution of the second chlorine atom, which is on a less activated ring compared to the starting material.

Experimental Protocol: Synthesis of this compound

Adapted from the procedure for a similar substrate by Ito, M. et al. (2001).[2]

-

Dissolve 2-chloro-6-(methylamino)pyridine (1 equivalent) in a mixture of methanol and THF.

-

Add a solution of sodium methoxide in methanol (28% solution, 3-5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 10-15 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and evaporate the solvent.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Synthetic Route B: Methoxylation Followed by Amination

This route first introduces the methoxy group, followed by the methylamino group.

start [label="2,6-Dichloropyridine", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate [label="2-Chloro-6-methoxypyridine"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];

start -> intermediate [label="Sodium Methoxide (NaOMe)\nMethanol (MeOH)"]; intermediate -> product [label="Methylamine (MeNH2)\nHeat, Pressure (optional)"]; }

Workflow for Route B: Methoxylation followed by Amination.

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

The initial step is the monosubstitution of 2,6-dichloropyridine with sodium methoxide. Careful control of stoichiometry is crucial to minimize the formation of the di-substituted product, 2,6-dimethoxypyridine.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyridine

-

Dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol (1 equivalent) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by TLC or GC-MS to ensure consumption of the starting material and minimal formation of the di-substituted product.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.

-

Extract the product into an organic solvent, wash with water, and dry.

-

Purify by distillation or column chromatography to isolate 2-chloro-6-methoxypyridine.

Step 2: Synthesis of this compound

The final step involves the amination of 2-chloro-6-methoxypyridine. This step may require more forcing conditions than the amination of 2,6-dichloropyridine.

Experimental Protocol: Synthesis of this compound

-

Place 2-chloro-6-methoxypyridine (1 equivalent) and an excess of a solution of methylamine in a sealed reaction vessel.

-

Heat the mixture to a temperature typically above 100°C. The use of a sealed vessel is necessary to maintain the pressure and prevent the escape of the volatile methylamine.

-

After several hours, cool the reaction vessel to room temperature.

-

Vent any excess pressure and remove the excess methylamine and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any salts.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a sequential nucleophilic aromatic substitution on 2,6-dichloropyridine. While both Route A (amination then methoxylation) and Route B (methoxylation then amination) are viable, Route A often provides a more controlled and higher-yielding pathway due to the predictable regioselectivity of the initial amination step. The protocols provided herein, adapted from established literature for analogous systems, offer a robust starting point for researchers. Optimization of reaction conditions, such as temperature, reaction time, and solvent choice, may be necessary to achieve maximum yield and purity for specific applications. The continued importance of the 2-aminopyridine scaffold in drug discovery ensures that the development of efficient and scalable syntheses for its derivatives will remain an area of active research.

References

A Senior Application Scientist's Guide to 2-Methoxy-6-(methylamino)pyridine: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Among the vast array of pyridine derivatives, 2-Methoxy-6-(methylamino)pyridine stands out as a particularly strategic chemical intermediate. Its bifunctional nature—possessing both a nucleophilic secondary amine and an electron-donating methoxy group—offers synthetic chemists a versatile handle for molecular elaboration.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. The content herein is designed for researchers, scientists, and drug development professionals, aiming to explain the causality behind experimental choices and to provide a trustworthy foundation for its use in complex synthetic campaigns.

I. Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. These data are critical for reaction planning, purification, and structural confirmation.

Core Properties

| Property | Value | CAS Number |

| Molecular Formula | C₇H₁₀N₂O | 88569-83-9[1] |

| Molecular Weight | 138.17 g/mol | |

| Boiling Point | 231.5 ± 25.0 °C (Predicted) | |

| Density | 1.09 g/cm³ (Predicted) | |

| pKa | 5.04 ± 0.10 (Predicted) | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |

Table 1: Key physicochemical properties of this compound.[1]

Spectroscopic Signature

-

¹H NMR (Proton NMR): The spectrum would be characterized by distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the N-methyl group protons (a doublet around 2.9-3.1 ppm, coupled to the N-H proton), and the pyridine ring protons (three distinct multiplets in the aromatic region, typically 6.0-7.5 ppm). The N-H proton would likely appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show seven distinct signals. Key resonances would include the methoxy carbon (~55 ppm), the N-methyl carbon (~30 ppm), and the six pyridine ring carbons, with the C2 and C6 carbons (attached to OMe and NHMe) appearing at lower field (further downfield) due to heteroatom deshielding.

-

IR (Infrared) Spectroscopy: The IR spectrum would prominently feature a characteristic N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands (aromatic and aliphatic) just below and above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and a strong C-O stretching band for the methoxy group around 1020-1250 cm⁻¹.[3]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 138. A common fragmentation pattern would involve the loss of a methyl group (-15) or a methoxy group (-31).

II. The Synthetic Landscape: Preparation and Core Reactivity

The utility of an intermediate is intrinsically linked to its accessibility and predictable reactivity. This compound is typically synthesized via nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in pyridine chemistry.

A Common Synthetic Route

The most logical and field-proven approach starts from the readily available 2,6-dichloropyridine. The differential reactivity of the two chlorine atoms can be exploited in a stepwise substitution.

References

- 1. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(Methylamino)pyridine(4597-87-9) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 2-Methoxy-6-(methylamino)pyridine

This in-depth guide provides a comprehensive analysis of the spectral data for 2-Methoxy-6-(methylamino)pyridine, a key heterocyclic compound with applications in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Beyond a simple presentation of data, this guide delves into the causal relationships behind the spectral features, providing field-proven insights into experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₀N₂O, Mol. Wt.: 138.17 g/mol ) is a disubstituted pyridine derivative. The strategic placement of an electron-donating methoxy group and a methylamino group on the pyridine ring significantly influences its electronic properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior in various applications.

This guide will explore the following spectroscopic techniques for the characterization of this molecule:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) : Determines the molecular weight and provides insights into the fragmentation patterns, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental spectra, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds, including 2-methoxypyridine and 2-amino-6-methylpyridine, and established substituent effects on the pyridine ring. The analysis of NMR spectra for substituted pyridines can be complex due to signal overlap in the aromatic region[1].

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.0 - 6.2 | Doublet (d) | ~7-8 |

| H-4 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 |

| H-5 | 6.3 - 6.5 | Doublet (d) | ~7-8 |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |

| -NHCH₃ | 2.8 - 3.0 | Singlet (s) or Doublet (d) if coupled to NH | N/A or ~5 |

| -NH | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Expertise & Experience in Interpretation:

-

The pyridine ring protons (H-3, H-4, and H-5) are expected to appear in the aromatic region, though shifted upfield compared to pyridine itself due to the electron-donating nature of the methoxy and methylamino groups.

-

The H-4 proton is anticipated to be the most downfield of the ring protons, appearing as a triplet or a doublet of doublets due to coupling with both H-3 and H-5.

-

The methoxy (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

The methyl protons of the methylamino group (-NHCH₃) will also be a singlet, shifted slightly upfield compared to the methoxy signal. Depending on the solvent and concentration, coupling to the adjacent NH proton might be observed, resulting in a doublet.

-

The amino proton (-NH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of aromatic methoxy groups can be influenced by their conformation relative to the aromatic ring[2].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-3 | 95 - 100 |

| C-4 | 138 - 142 |

| C-5 | 105 - 110 |

| C-6 | 158 - 161 |

| -OCH₃ | 52 - 55 |

| -NHCH₃ | 28 - 32 |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Expertise & Experience in Interpretation:

-

The carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-6) atoms are expected to be the most downfield in the aromatic region.

-

The C-4 carbon is also expected to be significantly downfield.

-

The C-3 and C-5 carbons will be the most upfield of the aromatic carbons due to the ortho and para directing effects of the substituents.

-

The methoxy carbon (-OCH₃) will appear in the typical range for such groups, around 52-55 ppm.

-

The methylamino carbon (-NHCH₃) will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Protocol 1: Standard ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 12-15 ppm centered around 6-7 ppm is typically sufficient.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally used.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Diagram 1: General Workflow for NMR Data Acquisition and Analysis

References

Solubility and physical properties of 2-Methoxy-6-(methylamino)pyridine

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methoxy-6-(methylamino)pyridine

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies to ensure both scientific accuracy and experimental reproducibility.

Introduction to this compound

This compound (CAS No. 88569-83-9) is a substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with a methoxy group and a methylamino group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process scale-up, purification, and formulation.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and industrial settings. The data presented below has been consolidated from various chemical data sources to provide a reliable reference point for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 88569-83-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |

| Predicted Boiling Point | 231.5 ± 25.0 °C | [1][2][5] |

| Density | ~1.09 g/cm³ | [1][2][5] |

| Predicted Refractive Index | ~1.5595 | [1][2][5] |

| Predicted pKa | 5.04 ± 0.10 | [1][2][5] |

Note: Some properties, such as boiling point and pKa, are predicted values derived from computational models and should be confirmed experimentally for critical applications.

Section 2: Solubility Profile

The solubility of this compound is dictated by its molecular structure. The pyridine nitrogen, the amino group, and the methoxy oxygen atom can all act as hydrogen bond acceptors, while the N-H bond of the methylamino group can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule. However, the aromatic ring and methyl groups contribute non-polar character. This duality suggests that its solubility will be dependent on the nature of the solvent.

The predicted pKa of ~5.04 indicates that it is a weak base.[1][2] Therefore, its solubility in aqueous solutions is expected to increase significantly under acidic conditions (pH < 5) due to the formation of the more polar protonated pyridinium salt.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water | Slightly Soluble | The presence of polar N and O atoms allows for some hydrogen bonding with water, but this is limited by the non-polar hydrocarbon components.[6] |

| 5% Hydrochloric Acid | Soluble | As a weak base, the compound will be protonated to form a water-soluble salt. | |

| 5% Sodium Hydroxide | Likely Insoluble | The compound is not acidic and will not be deprotonated to form a salt. | |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar hydrocarbon solvents, following the "like dissolves like" principle.[7] |

Section 3: Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for solubility assessment is essential. The following method provides a systematic approach for the semi-quantitative determination of solubility.

Objective: To determine the solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 5% HCl, Methanol, Acetone, Toluene, Hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Graduated cylinder or calibrated pipettes

-

Analytical balance

-

Spatula

-

Vortex mixer

Methodology:

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube. The use of a consistent, accurately measured mass is critical for comparing results across different solvents.[8]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.[8] This creates a standardized solute-to-solvent ratio of approximately 33 mg/mL.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds.[7] This duration is typically sufficient to overcome kinetic barriers to dissolution for readily soluble compounds.

-

Observation: Allow the mixture to stand for 30 seconds and observe the solution against a well-lit, contrasting background.

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.[7]

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all, or only a negligible amount does.[7]

-

-

Record Results: Meticulously record the observations for each solvent tested. For aqueous acid or base tests, note any reactions such as effervescence or color change.[9]

-

Confirmation (for Acid/Base Tests): For a sample that dissolves in 5% HCl, the addition of a base (e.g., 5% NaOH) to neutralize the solution should cause the original water-insoluble compound to precipitate, confirming that dissolution was due to salt formation.[9]

Section 4: Visualization of Experimental Workflow

The logical progression of a comprehensive solubility analysis can be visualized to clarify the decision-making process.

Caption: A flowchart for systematic solubility classification.

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat to prevent skin contact.[10]

-

-

Handling:

-

Storage:

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Conclusion

This compound is a liquid organic compound with weak basic properties. Its physicochemical profile, including a molecular weight of 138.17 g/mol and a predicted boiling point of 231.5 °C, defines its physical behavior. The molecule's structure suggests solubility in dilute acids and polar organic solvents, with limited solubility in water and non-polar solvents. Adherence to the outlined experimental protocols and safety guidelines is crucial for the successful and safe application of this compound in research and development.

References

- 1. 88569-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 88569-83-9 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Commercial suppliers of high-purity 2-Methoxy-6-(methylamino)pyridine

An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 2-Methoxy-6-(methylamino)pyridine

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, foundational step. The integrity of all subsequent experimental data hinges on the quality and characterization of these starting materials. This guide provides a detailed technical overview of this compound (CAS No. 88569-83-9), a key pyridine derivative, focusing on its commercial availability, purity standards, analytical verification, and proper handling protocols.

Introduction to this compound

This compound is a substituted pyridine compound. Pyridine rings and their derivatives are fundamental heterocyclic structures frequently incorporated into the core of many pharmaceutical compounds.[1][2] The specific functional groups of this molecule—a methoxy group and a methylamino group at the 2 and 6 positions, respectively—make it a versatile intermediate for building more complex molecular architectures. Its utility is often found in the synthesis of novel therapeutic agents, where precise chemical structures are paramount. Given its role as a building block, sourcing this compound at high purity is not merely a preference but a requirement to ensure reaction specificity, minimize side-product formation, and guarantee the reproducible synthesis of the target active pharmaceutical ingredient (API).

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, typically with purities of 98% or higher. The selection of a supplier should be guided by the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and the stated purity levels which should align with the sensitivity of the intended application.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Conier Chem&Pharma Limited | 99.00% | 88569-83-9 | Pharmacy Grade offered by affiliated suppliers like Greenbo Biochem.[3] |

| Proactive Molecular Research | 98% | 88569-83-9 | Available in quantities such as 1Kg with a typical lead time of 2 weeks.[4] |

| ACE Biolabs | 98% | 88569-83-9 | Offered in smaller quantities (e.g., 25mg, 50mg) suitable for initial research. |

| Alfa Aesar (Thermo Fisher) | Not specified | 88569-83-9 | Listed as a product, indicating availability through a major scientific supplier.[5] |

| Bridge Organics | Not specified | Not specified | Sells the HCl salt version of a similar compound (3-Methoxy-2-(methylamino)pyridine HCl). |

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its use in synthetic chemistry and for its characterization.

| Property | Value | Source |

| CAS Number | 88569-83-9 | [6] |

| Molecular Formula | C₇H₁₀N₂O | [6] |

| Molecular Weight | 138.17 g/mol | [6] |

| Boiling Point | 231.5±25.0 °C (Predicted) | [3] |

| Density | 1.09 g/cm³ (Predicted) | [3] |

| Flash Point | 93.8 °C | [3] |

Spectroscopic data is the cornerstone of chemical identification and purity assessment. For this compound, suppliers like Alfa Aesar provide ATR-IR spectral data for structural confirmation.[5]

Quality Control and Purity Verification Workflow

For drug development applications, end-user verification of purity is a critical step. A supplier's CoA provides a baseline, but orthogonal in-house testing ensures the material meets the stringent requirements of the research. The primary impurities may arise from the synthetic route, such as starting materials or side-products from incomplete reactions.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from its impurities. A typical method for a related pyridine derivative involves an octadecyl (C18) column with a mobile phase consisting of an acetonitrile and buffer mixture, with detection by UV spectrophotometry.[7]

-

Gas Chromatography (GC): For volatile compounds, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a powerful tool for assessing purity and identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The purity can also be estimated using quantitative NMR (qNMR) with a certified internal standard. For a similar compound, purity was confirmed via NMR.[8]

-